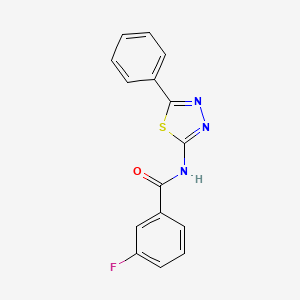

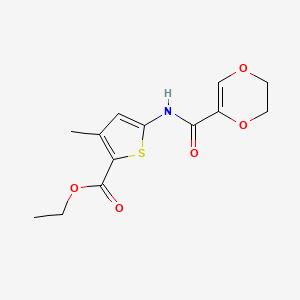

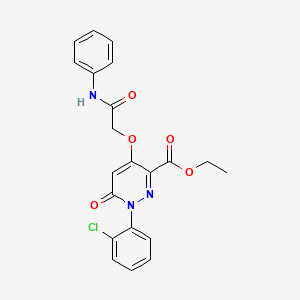

![molecular formula C13H17NO4S B2456640 N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide CAS No. 2034564-52-6](/img/structure/B2456640.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .科学的研究の応用

Synthesis and Biological Activity

Sulfonamides, including compounds like N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide, are recognized for their broad biological activities, encompassing antimicrobial, antidiabetic, anticancer, and diuretic effects. Their synthesis involves the reaction of substituted aniline or tetrahydrofuran-2-ylmethanamine with substituted benzenesulfonyl chloride, leading to various N-substituted compounds. These compounds are further characterized by spectral techniques and evaluated for anti-bacterial activities, highlighting the versatility of sulfonamides in pharmaceutical applications (Rehman et al., 2019).

Anticancer and Antiinflammatory Agents

Sulfonamide derivatives have shown significant potential as metalloprotease inhibitors, displaying antitumor properties by inhibiting matrix metalloproteases (MMPs). Some of these compounds are in clinical trials for their anticancer capabilities. Moreover, the dual inhibition of MMPs and tumor necrosis factor-α converting enzyme (TACE) by sulfonamide derivatives has emerged as a promising strategy in the design of anticancer and antiinflammatory drugs, given the synergistic contribution of both enzymes to the pathophysiology of diseases like arthritis and tumor invasion (Supuran et al., 2003).

Antiviral Applications

The antiviral potential of sulfonamides is also notable, with certain derivatives being utilized as HIV protease inhibitors, such as amprenavir. The ongoing synthesis and evaluation of sulfonamide derivatives aim to achieve compounds with lower toxicity or enhanced activity against viruses resistant to first-generation drugs. This highlights the evolving role of sulfonamides in addressing viral diseases, including HIV (Scozzafava et al., 2003).

Analytical and Environmental Applications

Sulfonamides, due to their broad spectrum of activity, are also of interest in environmental and analytical contexts. Studies have focused on the detection and quantification of sulfonamide residues in complex mixtures, employing techniques such as atomic emission detection and gas chromatography. This reflects the importance of monitoring sulfonamide levels in various environments, owing to their widespread use and potential environmental impact (Chiavarino et al., 1998).

作用機序

特性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(2)9-19(15,16)14-8-11-5-6-13(18-11)12-4-3-7-17-12/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGQCXQABWMBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

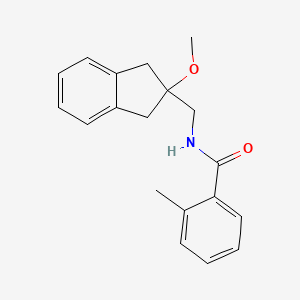

![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)

![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)

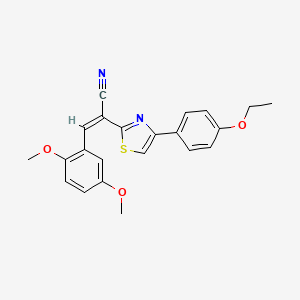

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)

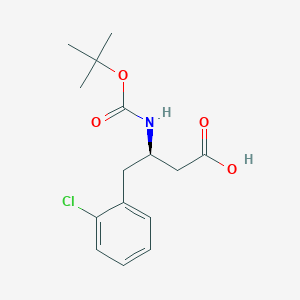

![3-phenyl-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2456575.png)

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)